1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of an isopropyl group at the first position, a methyl group at the third position, and a carbohydrazide group at the fifth position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, pyrazole derivatives interact with their targets by binding to active sites, causing changes in the target’s function . The exact nature of these interactions for this compound remains to be elucidated.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of pathways, but the specific pathways influenced by this compound are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of pyrazole derivatives, this compound could potentially have a wide range of effects .
Preparation Methods
The synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-Isopropyl-3-methyl-1H-pyrazole.
Formation of Carbohydrazide Group:
Reaction Conditions: The reactions are typically carried out in the presence of a catalyst, such as Nano-ZnO, and under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrazole ring are replaced by other functional groups.
Scientific Research Applications
1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
1-Isopropyl-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but lacks the carbohydrazide group.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: This compound has a phenyl group at the first position and a hydroxyl group at the fifth position.
1H-Indazole-5-carboxylic acid: This compound has a similar pyrazole ring structure but with different substituents.
Properties
IUPAC Name |
5-methyl-2-propan-2-ylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)12-7(8(13)10-9)4-6(3)11-12/h4-5H,9H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFBZQPBHQFZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NN)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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